

# "Isopropyl 2-Isopropylphenyl Ether" physical and chemical properties

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## Compound of Interest

Compound Name: *Isopropyl 2-Isopropylphenyl Ether*

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## Isopropyl 2-Isopropylphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Isopropyl 2-Isopropylphenyl Ether** (also known as o-Cumenyl Isopropyl Ether). This document is intended for researchers, scientists, and professionals in drug development who may encounter this compound, which is recognized as a process impurity in the synthesis of the anesthetic agent, Propofol. This guide compiles available data on its properties, outlines plausible experimental protocols for its synthesis and purification, and discusses its spectroscopic characteristics.

## Introduction

**Isopropyl 2-Isopropylphenyl Ether**, with the CAS number 14366-59-7, is an aromatic ether. [1][2][3] Its chemical structure consists of an isopropyl group and an isopropoxy group attached to a benzene ring at the 1 and 2 positions, respectively. The presence of this compound as an impurity in pharmaceutical preparations, such as Propofol, necessitates a thorough understanding of its physical, chemical, and spectroscopic properties for quality control and safety assessment.[1]

## Physical and Chemical Properties

The known physical and chemical properties of **Isopropyl 2-Isopropylphenyl Ether** are summarized in the tables below.

**Table 1: General and Physical Properties**

Property	Value	Reference
Molecular Formula	C <sub>12</sub> H <sub>18</sub> O	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	178.27 g/mol	<a href="#">[1]</a> <a href="#">[4]</a>
Appearance	Liquid	<a href="#">[3]</a>
Boiling Point	93-96 °C at 4 Torr	<a href="#">[3]</a>
Density	0.9446 g/cm <sup>3</sup>	<a href="#">[3]</a>
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly)	<a href="#">[3]</a>
Storage Temperature	2-8 °C	<a href="#">[3]</a>

**Table 2: Chemical Identifiers and Descriptors**

Identifier/Descriptor	Value	Reference
IUPAC Name	1-isopropoxy-2-isopropylbenzene	<a href="#">[1]</a>
Synonyms	o-Cumenyl Isopropyl Ether, 1-(1-Methylethoxy)-2-(1-methylethyl)benzene, Propofol Impurity K	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
CAS Number	14366-59-7	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
InChI	InChI=1S/C12H18O/c1-9(2)11-7-5-6-8-12(11)13-10(3)4/h5-10H,1-4H3	<a href="#">[1]</a> <a href="#">[3]</a>
InChIKey	KPXDDAHZRPCKJH-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	CC(C)C1=CC=CC=C1OC(C)C	<a href="#">[1]</a> <a href="#">[3]</a>
XLogP3-AA	3.8	<a href="#">[1]</a>
Topological Polar Surface Area	9.2 Å <sup>2</sup>	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[2]</a>
Complexity	140	<a href="#">[2]</a>

## Experimental Protocols

While specific, detailed experimental protocols for the synthesis and purification of **Isopropyl 2-Isopropylphenyl Ether** are not extensively documented in publicly available literature, a plausible and effective approach can be derived from the well-established Williamson ether synthesis.

## Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing unsymmetrical ethers. In this case, it would involve the reaction of 2-isopropylphenoxy with an isopropyl halide.

**Reaction:**

2-Isopropylphenol + Sodium Hydride → Sodium 2-isopropylphenoxyde Sodium 2-isopropylphenoxyde + 2-Bromopropane → **Isopropyl 2-Isopropylphenyl Ether** + Sodium Bromide

**Detailed Methodology:**

- Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-isopropylphenol (1 equivalent) and anhydrous tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium hydride (NaH, 1.1 equivalents, as a 60% dispersion in mineral oil) portion-wise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-isopropylphenoxyde.
- Ether Formation: To the freshly prepared alkoxide solution, add 2-bromopropane (1.2 equivalents) dropwise via a syringe.
- Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench with water to destroy any unreacted NaH.
- Transfer the mixture to a separatory funnel and add diethyl ether.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

## Purification

The crude **Isopropyl 2-Isopropylphenyl Ether** can be purified by flash column chromatography.

Detailed Methodology:

- Column Preparation: Pack a glass column with silica gel in a suitable non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 98:2 v/v).
- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
- Elution: Elute the column with the chosen solvent system, collecting fractions.
- Analysis: Monitor the fractions by TLC to identify those containing the pure product.
- Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Isopropyl 2-Isopropylphenyl Ether** as a liquid.[3]

## Spectroscopic Analysis

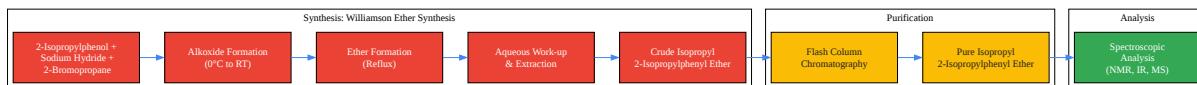
The structural elucidation of **Isopropyl 2-Isopropylphenyl Ether** can be achieved through a combination of spectroscopic techniques.

- $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons, the two distinct isopropyl groups, and the methine proton of the isopropoxy group. The protons on the carbon adjacent to the ether oxygen are expected to appear in the range of 3.4-4.5 ppm.
- $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy: The  $^{13}\text{C}$  NMR spectrum will display signals for the aromatic carbons and the carbons of the two isopropyl groups. The carbon atoms attached to the ether oxygen will exhibit a downfield shift, typically in the range of 50-80 ppm.
- Infrared (IR) Spectroscopy: The IR spectrum of an ether is characterized by a strong C-O stretching absorption in the region of  $1000\text{-}1300\text{ cm}^{-1}$ . For an aryl alkyl ether, two strong C-O stretching bands are expected around  $1250\text{ cm}^{-1}$  (asymmetric) and  $1040\text{ cm}^{-1}$  (symmetric).

- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (178.27 g/mol). Fragmentation patterns would likely involve the loss of the isopropyl groups. Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound, given its volatility.

## Visualizations

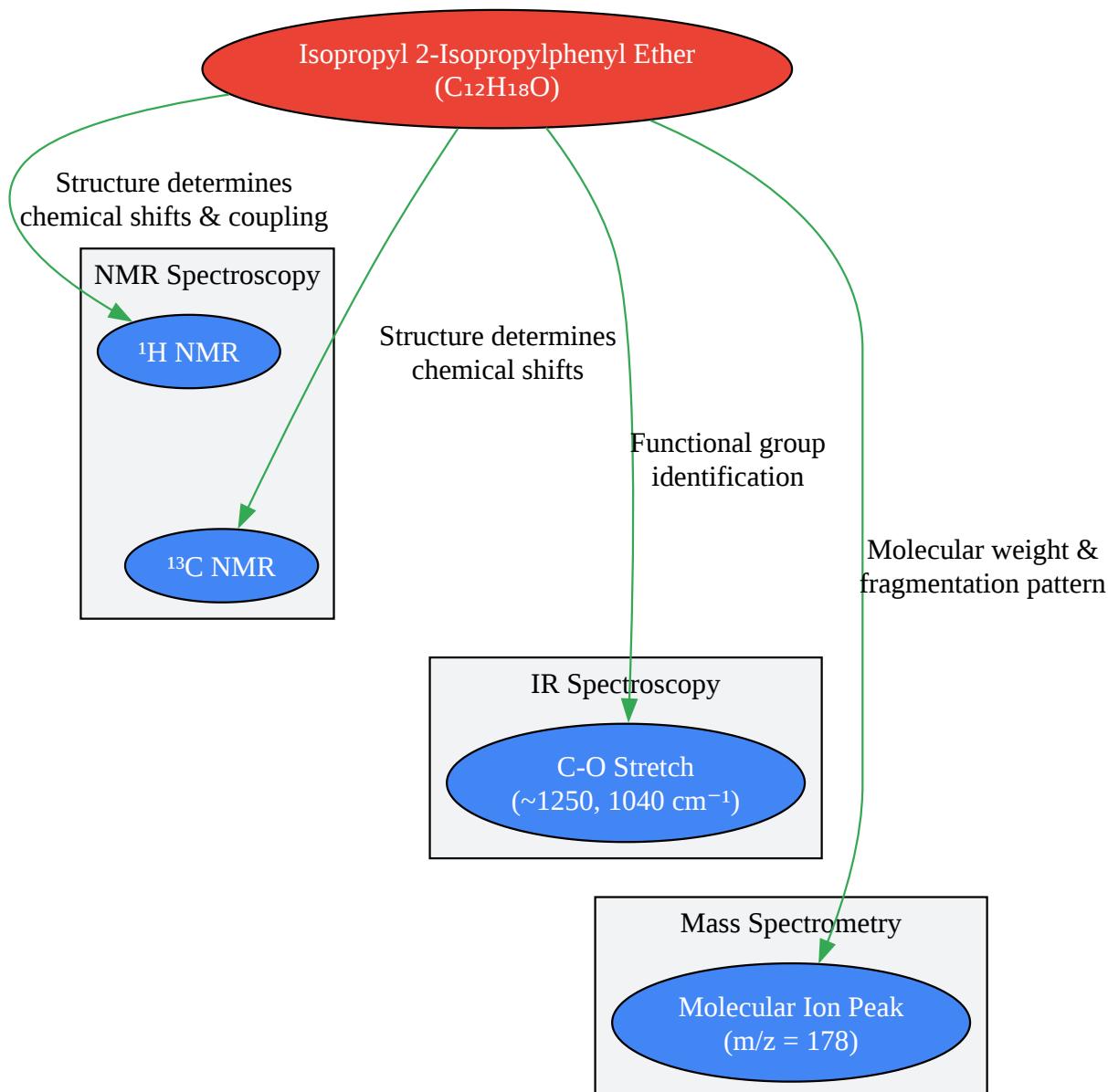
### Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **Isopropyl 2-Isopropylphenyl Ether**.

## Logical Relationships in Spectroscopic Analysis



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Caption: Key relationships in the spectroscopic analysis of the target compound.

## Uses and Safety

## Uses

**Isopropyl 2-Isopropylphenyl Ether** is primarily of interest as a reference standard for the identification and quantification of impurities in Propofol.<sup>[1]</sup> It is also used as a catalyst in the rearrangement of isopropoxybenzene for the preparation of o-alkylated phenols and in the synthesis of potent subtype-selective retinoid X receptor (RXR) agonists.

## Safety Information

Limited safety data is available for this specific compound. However, based on information for similar ethers, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Ethers can form explosive peroxides upon prolonged exposure to air and light, and therefore should be stored in tightly sealed containers in a cool, dark place. The Globally Harmonized System (GHS) classification indicates a warning for being harmful if swallowed.<sup>[1]</sup>

## Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of **Isopropyl 2-Isopropylphenyl Ether**. While detailed experimental and spectroscopic data are scarce in the literature, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles. This information is valuable for researchers in synthetic chemistry and professionals involved in the quality control of pharmaceuticals where this compound may be present as an impurity.

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